molecular formula C14H14O6 B14789976 (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzylester

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzylester

Cat. No.: B14789976
M. Wt: 278.26 g/mol
InChI Key: PLDPTZUGHSJPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a propanoate moiety, which is further connected to a dioxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The dioxan ring may also interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but different structural features.

    Methyl propanoate: Another ester with a similar functional group but a different alkyl chain.

    Benzyl acetate: Shares the benzyl group but has a different ester moiety.

Uniqueness

Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate is unique due to the presence of the dioxan ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

benzyl 3-(3,6-dioxo-1,4-dioxan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c15-12(18-8-10-4-2-1-3-5-10)7-6-11-14(17)19-9-13(16)20-11/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDPTZUGHSJPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(=O)O1)CCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.